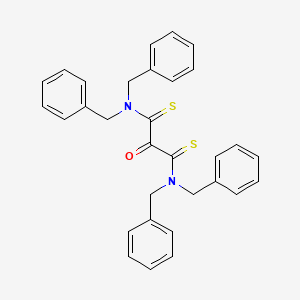
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) is a complex organic compound characterized by its unique structure, which includes multiple benzyl groups and thioamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) typically involves the reaction of benzylamine derivatives with carbonyl compounds under specific conditions
Industrial Production Methods
While specific industrial production methods for N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) involves its interaction with specific molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetraacetyl-4-methoxybenzene-1,3-diamine
- N~1~-benzyl-N~3~,N~3~-diethylpropane-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanebis(thioamide) is unique due to its multiple benzyl groups and thioamide functionalities, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
87898-68-8 |
|---|---|
Fórmula molecular |
C31H28N2OS2 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrabenzyl-2-oxopropanedithioamide |
InChI |
InChI=1S/C31H28N2OS2/c34-29(30(35)32(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)31(36)33(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clave InChI |
DCSQPCVMYNBOQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)C(=O)C(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


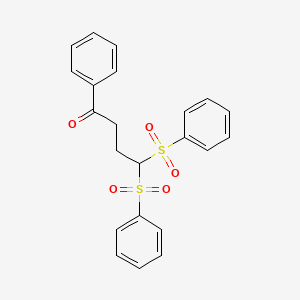
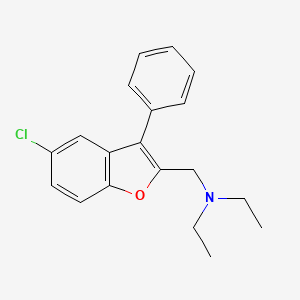
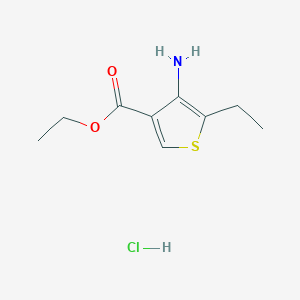
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)

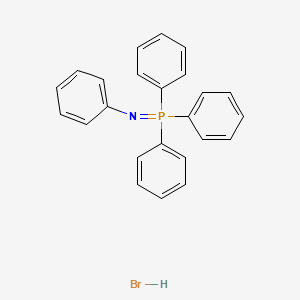
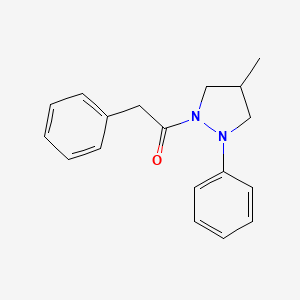

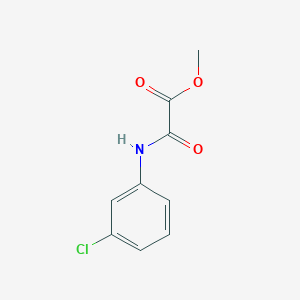


![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)

